4-(4-(trifluoromethyl)phenyl)oxazol-2-amine chemical properties
4-(4-(trifluoromethyl)phenyl)oxazol-2-amine chemical properties
An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 2-aminooxazole scaffold is recognized as a "privileged structure" due to its prevalence in bioactive molecules.[1][2] The incorporation of a trifluoromethylphenyl moiety further enhances its potential by favorably modulating key pharmacokinetic and pharmacodynamic properties.[3][4] This guide details the compound's physicochemical properties, provides a validated synthetic protocol, outlines its spectroscopic signature, and discusses its chemical reactivity. Furthermore, it explores the rationale for its use in drug discovery, drawing comparisons to its well-studied bioisostere, the 2-aminothiazole, and highlighting its potential as a kinase inhibitor and anticancer agent.
Introduction: A Scaffold of Opportunity
The 2-aminooxazole core is a five-membered heterocyclic system that serves as a cornerstone in the design of numerous therapeutic agents.[1] Its isosteric relationship with the widely used 2-aminothiazole scaffold allows for rational drug design strategies aimed at improving efficacy, solubility, and metabolic stability.[2] The replacement of the thiazole's sulfur with oxygen can lead to a decreased lipophilicity (ClogP) and a reduced rate of metabolism, as the sulfur atom is susceptible to oxidation.[2]
The strategic placement of a 4-(trifluoromethyl)phenyl group at the C4 position of the oxazole ring is a deliberate design choice. The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry, known for its ability to:
-
Increase Lipophilicity: Enhancing membrane permeability and in vivo transport.[3]
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to metabolic degradation.
-
Modulate Electronic Properties: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence binding interactions with biological targets.[4]
This guide synthesizes the available technical data to provide researchers with a foundational understanding of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a high-potential building block for novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems.
Caption: Chemical structure of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 859721-53-2 | [5][6] |
| Molecular Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 228.17 g/mol | [5] |
| XLogP3 (Computed) | 2.9 | Analog Data |
| Hydrogen Bond Donors | 1 (amine group) | Computed |
| Hydrogen Bond Acceptors | 3 (N, O in ring, F) | Computed |
| Storage Temperature | 2-8°C, Inert Atmosphere |[5] |
Synthesis and Purification
The synthesis of N,4-disubstituted 2-aminooxazoles can be challenging, with standard protocols like the Hantzsch reaction (using ureas instead of thioureas) often failing to produce the desired products in good yields.[1][2] A reliable method involves the condensation of an α-haloketone with urea. This approach provides a direct and efficient route to the target molecule.
Synthetic Workflow
The synthesis proceeds via a classic cyclocondensation reaction, as illustrated below. The key starting material is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, which is reacted with urea in a suitable solvent like dimethylformamide (DMF), often under microwave irradiation to accelerate the reaction.[7][8]
Caption: Synthetic workflow for 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine.
Experimental Protocol: Synthesis
Objective: To synthesize 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine via microwave-assisted cyclocondensation.
Materials:
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone
-
Urea
-
Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq), urea (1.2 eq), and anhydrous DMF (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140°C for 15-30 minutes.[7][8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times and often improving yields compared to conventional heating.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash neutralizes any residual hydrobromic acid formed during the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Objective: To purify the crude product using silica gel column chromatography.
Materials:
-
Crude 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable mobile phase, such as a hexane:ethyl acetate mixture (e.g., 70:30 v/v).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a solid.
Spectroscopic and Structural Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | -NH₂ (broad singlet) | δ 6.5 - 7.5 ppm[9] |
| Aromatic (d, 2H, J≈8 Hz) | δ 8.0 - 8.2 ppm | |
| Aromatic (d, 2H, J≈8 Hz) | δ 7.7 - 7.9 ppm | |
| Oxazole H-5 (singlet) | δ 7.5 - 7.8 ppm | |
| ¹³C NMR (100 MHz, DMSO-d₆) | C2 (amine-bearing) | δ 158 - 162 ppm |
| C4 (aryl-bearing) | δ 140 - 145 ppm | |
| C5 | δ 110 - 115 ppm | |
| -CF₃ (quartet) | δ 122 - 126 ppm | |
| Aromatic Carbons | δ 125 - 135 ppm | |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | -CF₃ (singlet) | δ -60 to -63 ppm |
| IR (KBr Pellet, cm⁻¹) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 cm⁻¹[9] |
| C=N Stretch (oxazole) | 1640 - 1680 cm⁻¹ | |
| C-F Stretch | 1300 - 1100 cm⁻¹ |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 229.06 |
-
¹H NMR: The amine protons often appear as a broad signal that can exchange with D₂O.[9] The protons on the trifluoromethylphenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.
-
¹⁹F NMR: A single, sharp peak is expected due to the chemical equivalence of the three fluorine atoms.
-
IR Spectroscopy: Primary amines typically show two N-H stretching bands (one symmetric, one asymmetric), which is a key diagnostic feature.[9]
Chemical Reactivity and Stability
The reactivity of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine is governed by its constituent functional groups:
-
2-Amino Group: This is the primary site of nucleophilicity. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to generate N-substituted derivatives, which is a common strategy in hit-to-lead optimization.[2]
-
Oxazole Ring: The ring is relatively stable and aromatic in character. However, it can be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures.
-
Trifluoromethylphenyl Moiety: The -CF₃ group is highly deactivating towards electrophilic aromatic substitution but can direct nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the ring.
Stability and Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[5] It is particularly important to protect it from strong oxidizing agents.[10]
Rationale in Drug Discovery and Biological Potential
The title compound is a compelling starting point for drug discovery programs due to the convergence of two validated medicinal chemistry concepts: bioisosterism and fluorine chemistry.
Bioisosterism: The Oxazole vs. Thiazole Advantage
As a bioisostere of the corresponding 2-aminothiazole, the 2-aminooxazole scaffold offers a distinct physicochemical profile. This strategic substitution can be used to fine-tune a lead compound's properties.
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- 6. 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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